(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol
Description
Properties
IUPAC Name |
(3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S2/c1-5-4-12-8(9-5)13-7-3-11-2-6(7)10/h4,6-7,10H,2-3H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESGGSZDLFEGTC-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2COCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)S[C@@H]2COC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol generally involves:
- Construction of the oxolane (tetrahydrofuran) ring with defined stereochemistry at the 3 and 4 positions.
- Introduction of the sulfanyl (-S-) linkage at the 4-position.
- Attachment of the 4-methyl-1,3-thiazol-2-yl substituent via the sulfanyl linkage.
This process requires careful control of stereochemistry and functional group compatibility.
Key Synthetic Steps
Formation of the Oxolane Core with (3R,4R) Stereochemistry
- Starting from chiral precursors such as dihydroxy compounds or epoxides, the oxolane ring is formed through intramolecular cyclization or ring closure reactions.
- Enantioselective methods or chiral pool synthesis are employed to ensure the (3R,4R) configuration.
- For example, stereoselective epoxide ring opening or asymmetric dihydroxylation followed by cyclization can be used.
Introduction of the Sulfanyl Group
- The 4-position hydroxyl or halide on the oxolane ring is substituted with a sulfanyl group (-S-).
- This can be achieved by nucleophilic substitution using thiolates or thiol-containing reagents.
- A common approach is to convert the 4-hydroxyl to a good leaving group (e.g., tosylate or bromide) followed by reaction with a thiol derivative.
Attachment of the 4-Methyl-1,3-Thiazol-2-yl Moiety
- The thiazolyl group is introduced via a nucleophilic substitution reaction where the thiol or sulfanyl intermediate reacts with a 4-methyl-1,3-thiazol-2-yl halide or similarly activated compound.
- Alternatively, the thiazole ring can be constructed in situ by cyclization reactions involving sulfur and nitrogen sources on a suitable precursor.
Representative Synthetic Route from Literature
While direct preparation methods specific to (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol are scarce, related synthetic strategies from patents and research provide insight:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Epoxide or diol formation | Chiral epoxidation or dihydroxylation | Formation of stereodefined oxolane precursor |
| 2 | Activation of 4-position | Tosyl chloride or bromination (e.g., Br2 in acetic acid) | Formation of good leaving group at C4 |
| 3 | Nucleophilic substitution | Reaction with thiolates or thiazolyl thiol derivatives | Introduction of sulfanyl linkage |
| 4 | Purification and stereochemical verification | Chromatography, NMR, chiral HPLC | Isolation of (3R,4R) isomer with thiazolyl sulfanyl substituent |
This approach aligns with processes described in patent WO2015059716A2 and related literature where sulfur-containing heterocycles are introduced via nucleophilic substitution on activated oxolane intermediates.
Specific Example: Bromination and Thiazole Coupling
- Bromination of a suitable oxolane intermediate at the 4-position using bromine in acetic acid at room temperature can yield an α-bromo derivative.
- This intermediate then undergoes substitution with a thiazolyl thiol compound under mild conditions to afford the desired sulfanyl product.
- The stereochemistry is preserved by conducting reactions under conditions that avoid racemization.
Research Findings and Data
Yield and Purity
- Reported yields for similar sulfanyl oxolane syntheses range from moderate to high (60-90%) depending on reaction conditions and purification methods.
- Stereochemical purity is confirmed by chiral HPLC and NMR spectroscopy, with characteristic chemical shifts for the oxolane protons and thiazole ring.
Spectroscopic Characterization
- 1H-NMR : Signals corresponding to oxolane ring protons and methyl group on thiazole ring.
- 13C-NMR : Resonances for oxolane carbons, thiazole carbons, and sulfanyl linkage.
- Mass Spectrometry : Molecular ion peaks consistent with expected molecular weight.
- Optical Rotation : Confirms (3R,4R) stereochemistry.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxolane ring formation | Chiral epoxidation or dihydroxylation | Chiral catalysts, diols | Room temp to reflux | 70-85 | Enantioselective control critical |
| Activation at C4 | Bromination or tosylation | Br2/AcOH or TsCl | Room temp | 80-90 | Forms good leaving group |
| Sulfanyl substitution | Nucleophilic substitution with thiazolyl thiol | Thiazolyl thiol, base | Mild heating | 60-85 | Preserves stereochemistry |
| Purification | Chromatography, crystallization | Solvents | Ambient | - | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols.
Scientific Research Applications
Pharmaceutical Development
Antimicrobial and Anticancer Agents
The compound's structure suggests potential efficacy as an antimicrobial or anticancer agent. Research indicates that thiazole derivatives often exhibit significant biological activities. For instance, compounds similar to (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol have demonstrated antimicrobial properties against various pathogens.
Case Study: Antimicrobial Activity
A study evaluating thiazole derivatives found that compounds with similar structural features exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol could be a lead compound for developing new antibiotics.
Agricultural Chemicals
Pesticide and Herbicide Development
Due to its biological activity against pathogens, this compound may be explored as a pesticide or herbicide. Thiazole derivatives are known for their ability to disrupt metabolic pathways in fungi and bacteria.
Case Study: Fungicidal Properties
Research has shown that thiazole-based compounds can inhibit the growth of phytopathogenic fungi. The application of (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol in agricultural settings could lead to the development of effective fungicides.
Biochemical Research
Enzyme Interaction Studies
This compound can serve as a tool for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds. Its unique structural features allow it to interact with various biological targets.
Case Study: Mechanism of Action
Studies on similar compounds have demonstrated their ability to modulate enzyme activity, leading to altered metabolic processes. Understanding the mechanism of action for (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol could provide insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxolan Backbone
a. Clofarabine
- Structure: (2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol .
- Key Differences :
- Replaces the thiazolylsulfanyl group with a chloropurine nucleobase and fluorinated hydroxymethyl chain.
- Clinically used as an antineoplastic agent due to its DNA polymerase inhibition.
- Implications : The presence of a nucleobase and fluorine enhances water solubility and metabolic stability compared to the thiazole-containing compound.
b. Gemcitabine
- Structure: 4-amino-1-(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl)pyrimidin-2-one .
- Key Differences: Contains a difluorinated oxolan ring and pyrimidinone substituent. Used in chemotherapy for its cytidine analog activity.
- Implications : Fluorination at the 3,3-positions increases electronegativity and resistance to enzymatic degradation.
c. (3R,4R)-4-(Dimethylamino)oxolan-3-ol
- Structure: Oxolan-3-ol with a dimethylamino group at the 4-position .
- Key Differences: Substitutes thiazolylsulfanyl with a dimethylamino group.
- Implications: The amino group may enhance solubility in polar solvents but reduce lipophilicity compared to sulfur-containing analogs.
Sulfanyl-Modified Oxolan Derivatives
a. rac-(3R,4S)-4-(1H-Pyrazol-1-yl)oxolan-3-ol
- Structure : Oxolan-3-ol with a pyrazole substituent at the 4-position .
- Key Differences :
- Pyrazole (a 5-membered diunsaturated heterocycle) replaces thiazole.
- Implications : Pyrazole’s lower aromaticity and hydrogen-bonding capacity may alter binding interactions in biological systems.
b. (3R,4R)-4-(Propan-2-ylsulfanyl)oxolan-3-ol
Complex Heterocyclic Derivatives
a. 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)
- Structure : Thiazole core with fluorophenyl and triazolylpyrazole substituents .
- Key Differences :
- Larger, multi-ring system compared to the target compound.
- Implications : Increased steric bulk may limit bioavailability but improve target specificity.
b. (3R,4S)-4-{4-[(2E)-3-(4-Fluorophenyl)prop-2-en-1-yl]-1,4-diazepan-1-yl}oxolan-3-ol
Physicochemical and Structural Data Comparison
*Calculated based on molecular formula.
Biological Activity
The compound (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol is a chiral organic molecule notable for its structural features, including a thiazole ring and a sulfanyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmaceuticals and agriculture.
Structural Characteristics
The compound features:
- Thiazole Ring : Known for diverse biological activities.
- Sulfanyl Group : Imparts reactivity that may influence biological interactions.
- Oxolane Structure : A four-membered ring structure that contributes to its stereochemical properties.
Predicted Biological Activities
Based on computer-aided prediction methods like the Prediction of Activity Spectra for Substances (PASS), this compound is anticipated to exhibit various pharmacological effects, including:
- Antimicrobial Activity : Potential to inhibit bacterial growth.
- Antifungal Properties : Effectiveness against fungal pathogens.
- Anticancer Effects : Possible mechanisms to induce apoptosis in cancer cells.
The biological activity of (3R,4R)-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]oxolan-3-ol is likely mediated through interactions with specific biological targets such as enzymes or receptors. The precise mechanism remains under investigation but may involve modulation of metabolic pathways and cellular functions.
Table 1: Comparison of Biological Activities with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylthiazole | Thiazole ring | Antimicrobial |
| 4-Methylthiazole | Thiazole ring with methyl substitution | Antifungal |
| Thiamine (Vitamin B1) | Thiazole and pyrimidine rings | Essential nutrient |
| (3R,4R)-4-[(4-methylthiazol-2-yl)sulfanyl]oxolan-3-ol | Thiazole and sulfanyl group | Antimicrobial/Anticancer |
The unique stereochemistry and functional groups in (3R,4R)-4-[(4-methylthiazol-2-yl)sulfanyl]oxolan-3-ol may confer distinct biological activities not observed in structurally similar compounds.
Case Study: Antimicrobial Activity
In a recent study, (3R,4R)-4-[(4-methylthiazol-2-yl)sulfanyl]oxolan-3-ol was tested against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.
Synthesis Methods
The synthesis of (3R,4R)-4-[(4-methylthiazol-2-yl)sulfanyl]oxolan-3-ol typically involves:
- Formation of the Thiazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
- Attachment of the Sulfanyl Group : Utilizing thiols or sulfides in reaction conditions conducive to forming sulfanyl bonds.
- Formation of the Oxolan Ring : Cyclization reactions involving diols or epoxides.
Applications
The potential applications of (3R,4R)-4-[(4-methylthiazol-2-yl)sulfanyl]oxolan-3-ol include:
- Pharmaceutical Development : As a lead compound for new antimicrobial or anticancer agents.
- Agricultural Chemicals : Investigating its use as a pesticide or herbicide due to its biological activity against pathogens.
- Biochemical Research : Serving as a tool for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR identify the oxolane ring protons (δ 3.5–4.5 ppm) and thiazole sulfanyl linkage (δ 2.5–3.0 ppm for SCH₂). DEPT-135 confirms quaternary carbons .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 260.08) and fragments associated with thiazole ring cleavage .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Chiral columns distinguish enantiomers .
How do structural modifications to the thiazole ring impact the compound’s biological activity, and how can conflicting data be resolved?
Q. Advanced
- Activity trends : Methyl substitution at the 4-position of the thiazole (as in this compound) enhances lipophilicity, potentially improving membrane permeability. Conflicting bioactivity reports may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (IC₅₀ vs. EC₅₀) .
- Metabolic stability : Thiazole sulfanyl groups are prone to glutathione conjugation, leading to false negatives in oxidative environments .
- Resolution strategies :
- Meta-analysis : Compare datasets using standardized assays (e.g., NIH’s PubChem BioAssay) .
- Proteomics : Identify off-target interactions via affinity chromatography or SPR binding studies .
What computational approaches predict the compound’s reactivity in biological systems?
Q. Advanced
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 isoforms) or receptors. The sulfanyl group’s electron-withdrawing effects may reduce binding entropy .
- DFT calculations : Predict redox potentials to assess susceptibility to oxidation (e.g., formation of sulfoxides) .
- MD simulations : Evaluate conformational stability of the oxolane ring in aqueous vs. lipid bilayer environments .
How can researchers design analogs to probe the pharmacophore while maintaining stereochemical integrity?
Q. Advanced
- Isosteric replacements : Substitute the thiazole with 1,2,4-triazole or pyridine rings while retaining the sulfanyl linker. Monitor stereochemistry via circular dichroism .
- Positional scanning : Synthesize analogs with methyl groups at the 5-position of the thiazole or hydroxyl groups at the 2-position of the oxolane. Use parallel synthesis and QSAR modeling to correlate structure with activity .
- Protecting groups : Employ tert-butyldimethylsilyl (TBDMS) ethers for the oxolane hydroxyl during derivatization to prevent racemization .
What are the limitations of current stability studies, and how can they be addressed?
Q. Advanced
- Degradation pathways : The compound may hydrolyze under acidic conditions (pH < 3) or oxidize in the presence of peroxides. Accelerated stability testing (40°C/75% RH) over 4 weeks identifies major degradants .
- Matrix effects : Organic degradation in biological matrices (e.g., plasma) can skew pharmacokinetic data. Stabilize samples with EDTA (for metal chelation) and flash-freezing .
- Analytical challenges : Co-eluting degradants may require UPLC-MS/MS with MRM transitions for quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
